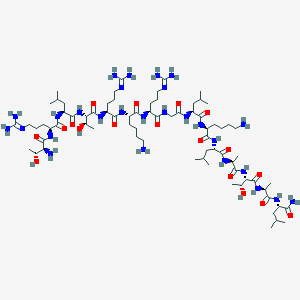![molecular formula C8H8IN3O2S B15345072 3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methanesulfonyl group at the 8th position, and a methyl group at the 6th position of the imidazo[1,2-a]pyrazine core. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine typically involves multistep reactions starting from readily available precursors. Common synthetic approaches include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyrazine core.
Halogenation: Introduction of the iodine atom at the 3rd position can be achieved through halogenation reactions using reagents like iodine or N-iodosuccinimide (NIS).
Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group at the 6th position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or demethylated products.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
3-Iodo-8-methanesulfonyl-6-methyl-imidazo[1,2-a]pyrazine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications. Additionally, the iodine atom at the 3rd position allows for further functionalization and derivatization, providing opportunities for the synthesis of a wide range of analogs with diverse properties.
Properties
Molecular Formula |
C8H8IN3O2S |
|---|---|
Molecular Weight |
337.14 g/mol |
IUPAC Name |
3-iodo-6-methyl-8-methylsulfonylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8IN3O2S/c1-5-4-12-6(9)3-10-7(12)8(11-5)15(2,13)14/h3-4H,1-2H3 |
InChI Key |
HXMDUCCUDIQEGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)S(=O)(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
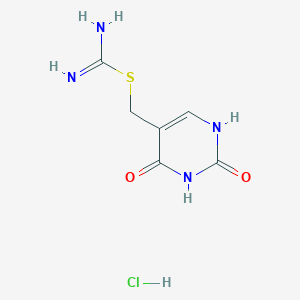

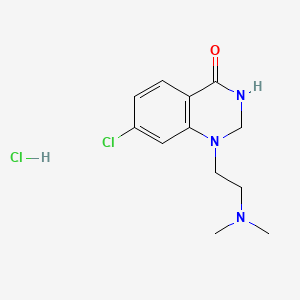


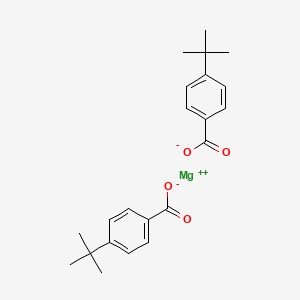

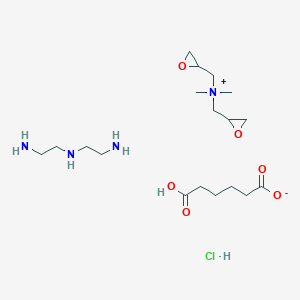
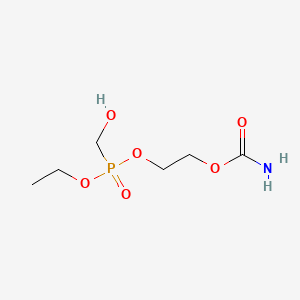
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)

